

## N-Nitroso Varenicline in Varenicline Drug Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N-Nitroso Varenicline |           |
| Cat. No.:            | B13418947             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the critical issue of **N-Nitroso Varenicline** (NNV), a nitrosamine impurity found in the smoking cessation drug, varenicline. Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. This document delves into the formation, analytical detection, and risk assessment of NNV in the varenicline drug substance. Detailed experimental protocols for the quantification of NNV are provided, along with a summary of regulatory limits and quantitative data from various studies. Furthermore, this guide illustrates the key chemical and biological pathways associated with NNV, including its formation from varenicline and its mechanism of carcinogenicity through metabolic activation and DNA adduct formation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the safety and quality of varenicline-containing products.

## Introduction to N-Nitroso Varenicline (NNV)

Varenicline is a widely prescribed medication that aids in smoking cessation by acting as a partial agonist at the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor.[1] In 2021, the pharmaceutical industry was alerted to the presence of a nitrosamine impurity, **N-Nitroso Varenicline** (NNV),



in some varenicline products.[2] This discovery led to voluntary recalls of the drug and heightened regulatory scrutiny.[2][3]

Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine. Many nitrosamines are potent carcinogens in animal studies and are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[4] Their presence in pharmaceuticals is considered a significant safety risk, and regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on their acceptable daily intake.[5][6]

The emergence of NNV as a drug substance-related impurity has necessitated the development of sensitive analytical methods for its detection and quantification, as well as a thorough understanding of its formation and potential health risks.

### **Formation of N-Nitroso Varenicline**

The formation of N-nitrosamines, including NNV, typically involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions.[7][8] In the case of varenicline, the secondary amine present in its molecular structure is susceptible to nitrosation.

Potential sources of nitrosating agents in the manufacturing process of pharmaceuticals include nitrites and nitrogen oxides. These can be present as impurities in raw materials, reagents, solvents, or excipients.[9] The acidic conditions required for the reaction can be present during various stages of chemical synthesis or even during the storage of the drug product.[7]

Factors that can influence the formation of NNV include:

- Presence of Nitrites: Trace amounts of nitrites in excipients or other materials can act as nitrosating agents.[10]
- pH: Acidic conditions promote the formation of nitrous acid from nitrites, which is a key nitrosating agent.
- Temperature: Higher temperatures can accelerate the rate of nitrosation reactions.



- Manufacturing Process: Specific steps in the synthesis of varenicline may create conditions favorable for NNV formation.[11]
- Storage Conditions: Improper storage of the drug substance or product could potentially lead to the formation of NNV over time.[12]

Below is a diagram illustrating the general chemical reaction for the formation of **N-Nitroso Varenicline**.



Click to download full resolution via product page

Diagram 1: Formation of **N-Nitroso Varenicline**.

# Analytical Methodologies for NNV Detection and Quantification

The detection and quantification of trace levels of NNV in varenicline drug substance and product require highly sensitive and specific analytical methods. The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

## **Liquid Chromatography-Mass Spectrometry (LC-MS)**

LC-MS, particularly using a triple quadrupole (MS/MS) or high-resolution mass spectrometry (HRMS) detector, is the preferred method for NNV analysis.[13] These methods offer excellent



sensitivity and selectivity, allowing for the detection of NNV at parts-per-million (ppm) and even parts-per-billion (ppb) levels.

The general workflow for LC-MS analysis of NNV involves:

- Sample Preparation: Extraction of NNV from the varenicline drug substance or product matrix.
- Chromatographic Separation: Separation of NNV from varenicline and other components using a liquid chromatograph.
- Mass Spectrometric Detection: Ionization and detection of NNV based on its specific massto-charge ratio (m/z).

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS can also be used for the analysis of nitrosamines.[1] However, due to the relatively high boiling point of NNV, LC-MS is often the more suitable technique.[1]

The following diagram illustrates a typical experimental workflow for the analysis of NNV in a varenicline drug product.





Click to download full resolution via product page

Diagram 2: Experimental Workflow for NNV Analysis.



## **Quantitative Data and Regulatory Limits**

Regulatory agencies have established acceptable intake (AI) limits for NNV to ensure patient safety. The FDA has set an AI limit of 37 ng/day for NNV.[5] To address potential drug shortages, the FDA temporarily allowed an interim AI limit of 185 ng/day.

The following table summarizes key quantitative data related to NNV, including regulatory limits and findings from various analytical studies.



| Parameter                                      | Value                              | Reference(s) |
|------------------------------------------------|------------------------------------|--------------|
| Regulatory Limits                              |                                    |              |
| FDA Acceptable Intake (AI)<br>Limit            | 37 ng/day                          | [3][5]       |
| FDA Interim Acceptable Intake<br>Limit         | 185 ng/day                         |              |
| Analytical Method Performance                  |                                    | _            |
| LC-HRMS LOD (FDA Method)                       | 0.2 ppm                            | [13]         |
| LC-HRMS LOQ (FDA Method)                       | 1.0 ppm                            | [13]         |
| LC-APCI-MS/MS LOD                              | 0.22 ppm                           |              |
| LC-APCI-MS/MS LOQ                              | 0.66 ppm                           | -            |
| LC-MS/MS LOD (QTRAP<br>5500+)                  | 0.02 ng/mL                         | <del>-</del> |
| LC-MS/MS LOQ (QTRAP<br>5500+)                  | 0.10 ng/mL                         | -            |
| Reported NNV Levels in<br>Varenicline Products |                                    | <del>-</del> |
| Pfizer (Chantix) 1mg                           | 150-470 ng/tablet (155-474<br>ppm) |              |
| Par Pharmaceuticals 1 mg                       | 3 ng/tablet (3 ppm)                | <del>-</del> |
| Apotex (APO-Varenicline) 1 mg                  | 27-44 ng/tablet (27-44 ppm)        | <del>-</del> |
| Apotex (APO-Varenicline) 0.5 mg                | 14-21 ng/tablet (27-42 ppm)        | _            |

## **Experimental Protocols**



This section provides detailed experimental protocols for the determination of NNV in varenicline drug substance and drug product, based on publicly available methods.

# LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline (Adapted from FDA)[13]

#### 5.1.1. Reagents and Materials

- N-Nitroso Varenicline reference standard
- Varenicline tartrate drug substance or drug product
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Analytical balance
- Volumetric flasks
- Centrifuge tubes (15 mL, glass)
- Mechanical shaker
- Centrifuge
- Syringe filters (0.22 μm PVDF)
- HPLC vials

#### 5.1.2. Standard Preparation

 Stock Standard: Accurately weigh approximately 10 mg of NNV reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.



 Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to cover the desired concentration range (e.g., 1.0 - 200 ppm).

#### 5.1.3. Sample Preparation (Drug Product)

- Crush a suitable number of varenicline tablets to obtain a fine powder.
- Accurately weigh an amount of powdered tablets equivalent to a target concentration of 0.5 mg/mL of varenicline in a 15 mL centrifuge tube.
- Add the appropriate volume of methanol.
- · Vortex for 1 minute.
- Shake on a mechanical shaker for 40 minutes.
- Centrifuge at 4500 rpm for 15 minutes.
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.

#### 5.1.4. Sample Preparation (Drug Substance)

- Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.
- Dilute to volume with methanol.
- Mix using a stir bar until fully dissolved.
- Filter the solution through a 0.22 μm PVDF syringe filter into an HPLC vial.

#### 5.1.5. LC-HRMS Conditions

- LC System: Agilent 1290 Infinity II or equivalent
- Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm, or equivalent
- Mobile Phase A: 0.1% Formic acid in water



- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: (Typical) Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, hold, and then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μL
- Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM
- Monitored Ion (m/z): [M+H]+ for NNV

5.1.6. Quantification Quantification is performed by comparing the peak area of the NNV in the sample to a calibration curve generated from the working standards.

## **Carcinogenic Mechanism of N-Nitrosamines**

The carcinogenic potential of nitrosamines is attributed to their metabolic activation into highly reactive electrophilic species that can damage DNA.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.

The key steps in the carcinogenic pathway are:

- Metabolic Activation: N-nitrosamines undergo α-hydroxylation, a reaction catalyzed by CYP enzymes (e.g., CYP2E1, CYP2A6).[10] This creates an unstable α-hydroxy nitrosamine.
- Formation of Diazonium Ions: The α-hydroxy nitrosamine spontaneously decomposes to form a highly reactive diazonium ion.
- DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with DNA bases, forming DNA adducts. Common adducts include O<sup>6</sup>-alkylguanine and N<sup>7</sup>-







alkylguanine.

 Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes (e.g., oncogenes, tumor suppressor genes) can initiate the process of carcinogenesis.

The following diagram illustrates the signaling pathway of nitrosamine-induced carcinogenicity.





Click to download full resolution via product page

Diagram 3: Signaling Pathway of Nitrosamine Carcinogenicity.

## **Risk Assessment and Conclusion**

The presence of **N-Nitroso Varenicline** in varenicline drug substance poses a potential risk to patients due to the carcinogenic nature of nitrosamines. However, regulatory agencies have



determined that the health benefits of smoking cessation with varenicline outweigh the potential cancer risk from NNV at the acceptable intake limit of 37 ng/day.[5]

For pharmaceutical manufacturers, a thorough risk assessment is crucial to identify and mitigate the sources of NNV formation.[9] This includes:

- Careful selection and testing of raw materials and excipients for nitrite impurities.
- Optimization of the manufacturing process to avoid conditions that favor nitrosation.
- Implementation of robust analytical methods for routine testing of NNV in both the drug substance and the final drug product.
- Stability studies to monitor for the formation of NNV over the shelf life of the product.

In conclusion, the issue of **N-Nitroso Varenicline** in varenicline drug substance is a complex challenge that requires a multi-faceted approach. By understanding the formation pathways, employing sensitive analytical techniques, and adhering to regulatory guidelines, the pharmaceutical industry can ensure the continued availability of this important smoking cessation aid while safeguarding patient health. This technical guide serves as a foundational resource for professionals engaged in these critical efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and Nnitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]







- 5. researchgate.net [researchgate.net]
- 6. US20230285407A1 Vareniciline compound and process of manufacture thereof Google Patents [patents.google.com]
- 7. Nitrosamine in Varenicline particularly Nitroso-varenicline N-nitrosamines Chemistry -Nitrosamines Exchange [nitrosamines.usp.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Enzyme mechanisms in the metabolism of nitrosamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AU2022326252A1 Stabilized solid oral pharmaceutical composition of varenicline -Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitroso Varenicline in Varenicline Drug Substance: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13418947#n-nitroso-varenicline-in-varenicline-drug-substance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com